3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride
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Overview
Description
3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride is a synthetic organic compound with the molecular formula C10H12ClF2NO3 It is characterized by the presence of an amino group, two fluorine atoms, and a methoxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a fluorinating agent to introduce the fluorine atoms. This reaction is typically carried out under controlled conditions to ensure selective fluorination.
Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on scalability, cost-effectiveness, and yield optimization. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amino group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methoxy positions, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique chemical properties make it valuable in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate various signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid;hydrochloride
- 3-(4-Methoxyphenyl)propanoic acid
Uniqueness
3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3.ClH/c1-16-7-4-2-6(3-5-7)8(13)10(11,12)9(14)15;/h2-5,8H,13H2,1H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDPBCLPVWWZGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)O)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C(C(=O)O)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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